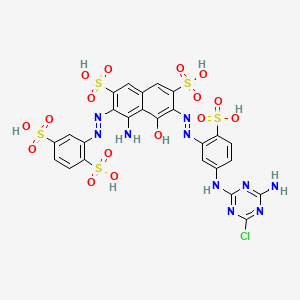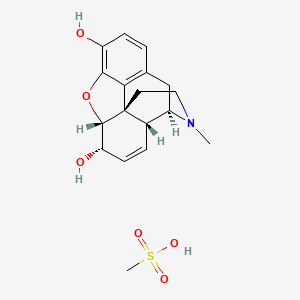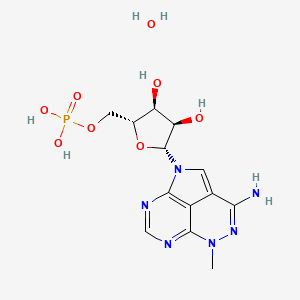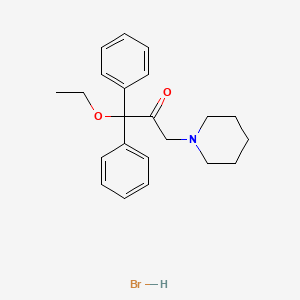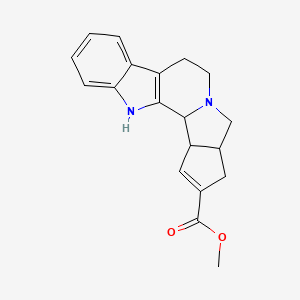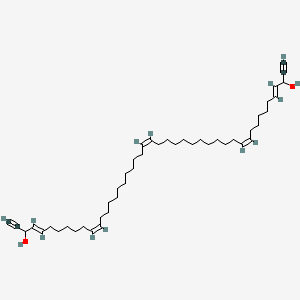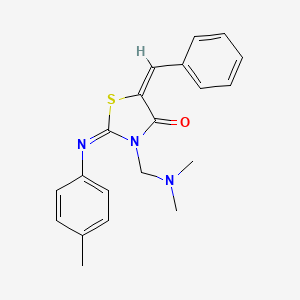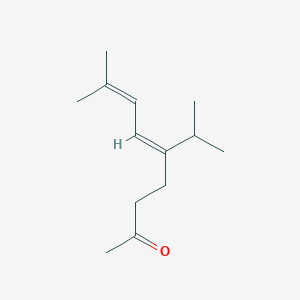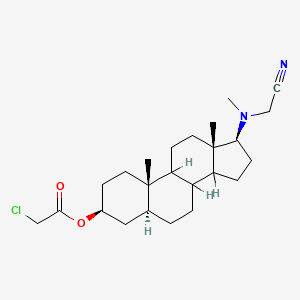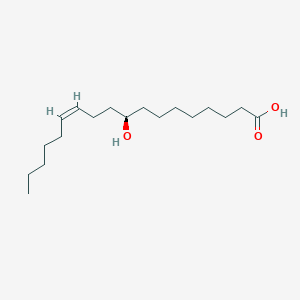
4,4'-Oxybis(dimethylsilylene)bis(trimethylene)bis(4-methylmorpholinium) diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Oxybis(dimethylsilylene)bis(trimethylene)bis(4-methylmorpholinium) diiodide is a chemical compound with the molecular formula C20H46N2O3Si2.2I and a molecular weight of 672.66 g/mol This compound is known for its unique structure, which includes two morpholinium groups connected by an oxybis(dimethylsilylene) bridge
Métodos De Preparación
The synthesis of 4,4’-Oxybis(dimethylsilylene)bis(trimethylene)bis(4-methylmorpholinium) diiodide involves several steps. One common method includes the reaction of 4-methylmorpholine with a dimethylsilylene compound under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The final product is purified through crystallization or chromatography to obtain a high-purity compound .
Análisis De Reacciones Químicas
4,4’-Oxybis(dimethylsilylene)bis(trimethylene)bis(4-methylmorpholinium) diiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Aplicaciones Científicas De Investigación
4,4’-Oxybis(dimethylsilylene)bis(trimethylene)bis(4-methylmorpholinium) diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in certain industrial processes
Mecanismo De Acción
The mechanism of action of 4,4’-Oxybis(dimethylsilylene)bis(trimethylene)bis(4-methylmorpholinium) diiodide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
4,4’-Oxybis(dimethylsilylene)bis(trimethylene)bis(4-methylmorpholinium) diiodide can be compared with other similar compounds, such as:
4,4’-Oxybis(benzoic acid): This compound has a similar oxybis structure but differs in its functional groups and applications.
4,4’-Methylenebis(phenyl isocyanate): Known for its use in polyurethane production, it shares some structural similarities but has different chemical properties and uses.
4,4’-Oxybis(methylene)bis(1,3-dioxolane): This compound has a similar backbone but is used in different industrial applications.
These comparisons highlight the unique structure and versatile applications of 4,4’-Oxybis(dimethylsilylene)bis(trimethylene)bis(4-methylmorpholinium) diiodide.
Propiedades
Número CAS |
84584-49-6 |
|---|---|
Fórmula molecular |
C20H46I2N2O3Si2 |
Peso molecular |
672.6 g/mol |
Nombre IUPAC |
[dimethyl-[3-(4-methylmorpholin-4-ium-4-yl)propyl]silyl]oxy-dimethyl-[3-(4-methylmorpholin-4-ium-4-yl)propyl]silane;diiodide |
InChI |
InChI=1S/C20H46N2O3Si2.2HI/c1-21(11-15-23-16-12-21)9-7-19-26(3,4)25-27(5,6)20-8-10-22(2)13-17-24-18-14-22;;/h7-20H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
KNJPDYHKSBJXHO-UHFFFAOYSA-L |
SMILES canónico |
C[N+]1(CCOCC1)CCC[Si](C)(C)O[Si](C)(C)CCC[N+]2(CCOCC2)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


